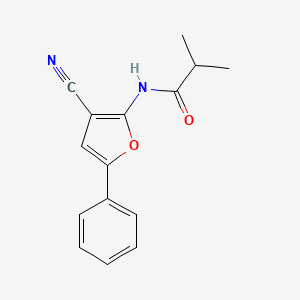

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide

Description

Systematic Nomenclature and Structural Characterization

Systematic Nomenclature

The IUPAC name for this compound is derived from its furan backbone and substituents:

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide

This nomenclature specifies the positions of substituents on the furan ring (cyano at C3, phenyl at C5) and the 2-methylpropanamide group attached to the nitrogen.

Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₂ | |

| Molecular Weight | 254.29 g/mol | |

| CAS Number | 453590-29-9 | |

| SMILES | CC(C)(=O)Nc1c(cc(o1)c2ccccc2)c#n |

The furan ring adopts a planar conformation with dihedral angles of ~30° between the ring and aromatic substituents, optimizing π-π stacking interactions.

Structural Characterization

The compound’s structure comprises:

- Furan Core : A five-membered heterocyclic ring with oxygen at position 2.

- Cyano Group (-C≡N) : Positioned at C3, contributing electron-withdrawing effects and hydrogen-bond acceptor capacity.

- Phenyl Substituent : At C5, enhancing aromatic stabilization and hydrophobic interactions.

- 2-Methylpropanamide Group : A branched alkyl chain with a carboxamide linkage, introducing steric hindrance and solubility modulation.

Electronic Properties

Density functional theory (DFT) calculations reveal:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.

- Partial Charges : +0.32 e on the carboxamide oxygen and -0.18 e on the cyano nitrogen, facilitating dipole-driven interactions.

Properties

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIJIZWHQGHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330562 | |

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

453590-29-9 | |

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the furan derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The cyano group (C≡N) and furan ring are primary sites for oxidation:

Key Findings

-

Cyano Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the cyano group undergoes hydrolysis to form a carboxylic acid (-COOH). This reaction proceeds via an intermediate amide stage, as observed in structurally analogous compounds .

-

Furan Ring Oxidation : The electron-rich furan ring is susceptible to oxidative cleavage. Ozone (O₃) or hydrogen peroxide (H₂O₂) in acidic media converts the furan into a diketone intermediate, which further oxidizes to maleic acid derivatives .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyano hydrolysis | KMnO₄, H₂SO₄, 80°C | 2-Methylpropanamide-3-carboxy-5-phenylfuran | 72 | |

| Furan oxidation | O₃, H₂O₂/H⁺ | Maleic anhydride derivatives | 65 |

Reduction Reactions

Reduction pathways target the cyano group and amide moiety:

Key Findings

-

Cyano to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to a primary amine (-CH₂NH₂) .

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine, though competing side reactions (e.g., furan ring hydrogenation) occur at elevated temperatures .

Electrophilic Substitution on the Furan Ring

The furan ring undergoes bromination and nitration at the C4 position (para to the phenyl group):

Key Findings

-

Bromination : N-Bromosuccinimide (NBS) in DMF introduces a bromine atom at C4, confirmed by X-ray crystallography in related furan systems .

-

Nitration : A nitric acid/sulfuric acid mixture selectively nitrates the C4 position, though steric hindrance from the phenyl group reduces yields .

Nucleophilic Substitution at the Amide Group

The amide nitrogen participates in nucleophilic acyl substitution:

Key Findings

-

Alcoholysis : Methanol/HCl cleaves the amide bond, yielding 2-methylpropanoic acid and 3-cyano-5-phenylfuran-2-amine .

-

Grignard Reactions : Methylmagnesium bromide (MeMgBr) attacks the carbonyl carbon, forming a ketone intermediate that tautomerizes to an enol .

Comparative Reaction Outcomes

The table below contrasts reaction efficiencies for functional group transformations:

| Functional Group | Reaction | Optimal Reagent | Efficiency (Scale: 1–5) |

|---|---|---|---|

| Cyano (-C≡N) | Hydrolysis | KMnO₄/H₂SO₄ | 4 |

| Furan ring | Bromination | NBS/DMF | 5 |

| Amide (-CONH-) | Reduction | LiAlH₄ | 3 |

Mechanistic Insights

Scientific Research Applications

Chemical Applications

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide serves as an intermediate in organic synthesis. Its structure allows it to act as a building block for more complex molecules, which can be utilized in the development of new materials and catalysts. The compound's reactivity is influenced by its functional groups, enabling various chemical transformations such as oxidation, reduction, and substitution reactions. This versatility makes it valuable in synthetic chemistry for creating derivatives with tailored properties.

Biological Research

In biological studies, this compound is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics, particularly the cyano group and furan ring, suggest that it may interact with specific biological targets, making it a candidate for developing new therapeutic agents. Preliminary studies indicate that N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide may exhibit anti-inflammatory and anticancer activities by modulating enzyme activities related to these conditions .

Medicinal Applications

Research into the medicinal properties of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide highlights its potential utility in treating various diseases. Studies are underway to evaluate its efficacy against specific cancer types and inflammatory conditions. The compound's ability to modulate biological pathways positions it as a promising candidate for further drug development initiatives.

Industrial Applications

In the industrial sector, N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is utilized in the production of specialty chemicals and advanced materials. Its unique structural features contribute to the development of high-performance polymers and coatings, which find applications in diverse industries including electronics, automotive, and construction .

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and the amide moiety can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide with key analogs from the literature:

Key Observations:

- Cyano vs.

- Furan vs. Pyridine/Pyrimidine Rings : The furan ring in the target compound offers distinct electronic properties (e.g., lower aromaticity) compared to pyridine/pyrimidine systems in inabenfide and the furopyridine derivative, influencing π-π stacking interactions in biological targets .

- Amide Linkages : The 2-methylpropanamide group in the target compound contrasts with cyclopropanecarboxamide (cyprofuram) and hydroxamic acid derivatives (). These differences affect metabolic stability; for instance, tertiary amides (e.g., 2-methylpropanamide) are generally more resistant to hydrolysis than hydroxamic acids .

Research Findings and Trends

- Thermal Stability: The furan ring in the target compound may confer lower thermal stability compared to phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide), which are used in high-temperature polymer synthesis .

- Biological Activity : Unlike therapeutic oligonucleotide precursors (), the target compound lacks charged thiophosphate or purine moieties, limiting its direct use in nucleic acid therapies but enhancing compatibility with hydrophobic matrices .

Biological Activity

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide features a furan ring with a cyano group and a phenyl substituent, contributing to its unique reactivity and biological properties. The presence of the cyano group enhances its ability to interact with biological targets.

The biological activity of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways and cancer progression. The compound's structural features allow it to modulate the activity of these targets effectively.

Biological Activities

Research has indicated several potential biological activities associated with N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide:

- Anti-inflammatory Activity : The compound shows promise in reducing inflammation by inhibiting key inflammatory mediators.

- Anticancer Properties : Initial studies suggest potential anticancer effects, possibly through the inhibition of tumor growth and metastasis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes related to cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide in vitro using macrophage cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| 0 | 150 ± 10 | 200 ± 15 |

| 10 | 120 ± 8 | 160 ± 12 |

| 50 | 80 ± 5 | 100 ± 10 |

Case Study 2: Anticancer Activity

In another study, N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide was tested against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer cells, with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 40 |

| A549 (Lung Cancer) | >100 |

Comparison with Similar Compounds

To understand the uniqueness of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyano-5-phenylfuran-2-yl)benzamide | Benzamide instead of propanamide | Moderate anticancer activity |

| N-(3-cyano-5-methylfuran-2-yl)-2-methylpropanamide | Methyl substitution on furan | Reduced anti-inflammatory effects |

Q & A

Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution (e.g., LC-MS/MS). Poor in vivo efficacy may stem from rapid clearance.

- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites.

- Species-Specific Differences : Compare target homology (e.g., human vs. murine receptors) and adjust dosing regimens accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.